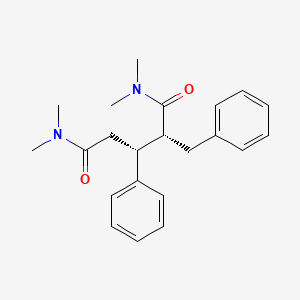
N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide, also known as TMPPD, is an organic compound with a wide range of applications in the field of organic synthesis. It is a symmetrical diamide, meaning it has two amide groups connected to a central carbon atom. It is a colorless liquid that is insoluble in water, but soluble in many organic solvents. TMPPD has been studied extensively in the past decade due to its potential applications in the fields of materials science, biochemistry, and drug development.
科学研究应用
N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide has a wide range of applications in the field of scientific research, primarily due to its ability to form strong hydrogen bonds with other molecules. It has been used as a ligand for metal complexes, as a catalyst for organic reactions, and as a reagent for the synthesis of polymers and other materials. It has also been studied as a potential drug delivery system, as it has been shown to be able to transport drugs across cell membranes.
作用机制
N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide is believed to work by forming hydrogen bonds with molecules in the cell membrane, which allows it to transport drugs across the membrane. The exact mechanism of action is still under investigation, but it is believed that the hydrogen bonds formed between N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide and the cell membrane are strong enough to allow the drug to cross the membrane.
Biochemical and Physiological Effects
N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide has been studied extensively in vitro and in vivo, and has been found to have a wide range of biochemical and physiological effects. In vitro studies have shown that N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide can inhibit the growth of certain types of cancer cells, as well as reduce inflammation. In vivo studies have shown that N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide can reduce the symptoms of certain diseases, such as asthma and arthritis.
实验室实验的优点和局限性
N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide has several advantages for laboratory experiments, including its low cost and easy availability. It is also soluble in many organic solvents, making it easy to use in a variety of reactions. However, N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide also has some limitations, such as its low solubility in water and its instability in the presence of light and heat.
未来方向
The future of N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide is promising, as its potential applications are still being explored in the fields of materials science, biochemistry, and drug development. Possible future directions for N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide include its use as a drug delivery system, its use as a catalyst for organic reactions, and its use as a reagent for the synthesis of polymers and other materials. Additionally, further research into the biochemical and physiological effects of N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide could lead to new therapeutic applications.
合成方法
N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide can be synthesized in a variety of ways, but the most common method is by the reaction of N,N-dimethylformamide with 3-phenylpentanal. This reaction is catalyzed by an acid, such as sulfuric acid, and proceeds in a two-step process. The first step involves the formation of an imine intermediate, which is then hydrolyzed to form N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide. The reaction can be carried out at room temperature or slightly elevated temperatures, and yields are typically in the range of 80-90%.
属性
IUPAC Name |
N,N,N',N'-tetramethyl-3-phenylpentanediamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2/c1-16(2)14(18)10-13(11-15(19)17(3)4)12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDJWZKHZCFBHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)CC(CC(=O)N(C)C)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1,N1,N5,N5-Tetramethyl-3-phenylpentanediamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














